molecular formula C18H21NO4 B1599254 Codeine-N-oxide CAS No. 3688-65-1

Codeine-N-oxide

Cat. No. B1599254
CAS RN: 3688-65-1
M. Wt: 315.4 g/mol
InChI Key: BDLSDHWCOJPHIE-KFUGMXNISA-N

Description

Codeine-N-oxide, also known as genocodeine, is an active metabolite of codeine . It is an opiate listed as a Schedule I controlled substance . It is considerably weaker than codeine . Codeine is commonly used in combination with other drugs for over-the-counter cough relief medication .


Synthesis Analysis

The amine oxides of this type, including Codeine-N-oxide, form as oxidation products of the parent chemical . Virtually every morphine/codeine class opioid has an equivalent nitrogen derivative .


Molecular Structure Analysis

The molecular formula of Codeine-N-oxide is C18H21NO4 . It has a benzene ring with heteroatoms bound to the ring which is capable of absorbing light energy in the ultraviolet (UV) range .


Physical And Chemical Properties Analysis

The molar mass of Codeine-N-oxide is 315.369 g·mol−1 . No further specific physical and chemical properties are available.

Scientific Research Applications

NMR Characterization and Isomer Analysis

  • NMR Studies: Codeine N-oxide is an active metabolite of codeine, identified as a degradant in codeine-based drug products. A study focusing on the N-methyl function of codeine N-oxide identified two regio-isomers, which were isolated and characterized using NMR techniques. This study highlighted the importance of N-oxidation and its effects on the chemical shifts of codeine, thereby contributing to a deeper understanding of its structural and chemical properties (Boiteau et al., 2022).

Analytical Techniques for Detection

  • Electrochemical Sensing: Advanced electrochemical methods have been developed for the sensitive and selective determination of codeine. Techniques such as differential pulse voltammetry using boron-doped diamond film electrodes have been utilized to detect codeine in various formulations and biological fluids (Švorc et al., 2013).
  • Photoelectrochemical Sensors: The development of new sensors for codeine detection, using combinations of materials like cerium oxide nanocubes and gold nanoparticles, demonstrates the growing interest in creating more efficient and sensitive methods for monitoring codeine levels in various settings (Khairy, 2021).

Transformation Pathways and Environmental Impact

  • Transformation in Wastewater Treatment: Research into the transformation of codeine in biological wastewater treatment has identified several transformation products. Understanding the transformation pathway of codeine, particularly in relation to structurally related opium alkaloids, is crucial for environmental monitoring and management (Wick et al., 2011).

Pharmacogenetic Considerations

  • CYP2D6 Genotype and Codeine Therapy: The Clinical Pharmacogenetics Implementation Consortium has issued guidelines on codeine therapy in the context of CYP2D6 genotype. This is significant because codeine's efficacy and safety are influenced by CYP2D6 activity, which is subject to genetic polymorphisms (Crews et al., 2012; Crews et al., 2014).

Safety And Hazards

Codeine-N-oxide is an opiate listed as a Schedule I controlled substance . Misuse of codeine, from which Codeine-N-oxide is derived, has emerged as a concerning public health issue due to its associated adverse effects such as headache, nausea, vomiting, and hemorrhage .

properties

IUPAC Name

(3S,4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLSDHWCOJPHIE-KFUGMXNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190359
Record name Codeine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Codeine N-oxide

CAS RN

3688-65-1
Record name Codeine-N-oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Codeine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JG Boiteau, G Mouis, K Reverse… - Magnetic …, 2022 - Wiley Online Library
… ABSTRACT : Codeine N-oxide 2 is an active metabolite of codeine obtained by oxidation … We describe the complete assignment of the minor isomer of codeine Noxide 3 and attribute a (…
JD Phillipson, SS Handa, SW El-Dabbas - Phytochemistry, 1976 - Elsevier
… On prolonged heating with'3% H,Oz, codeine forms a bimolecular N-oxide which on heating with ethanol and HCl 'yields codeine N-oxide hydrochloride 1141. Several modifications of …
Number of citations: 79 www.sciencedirect.com
JMPJ Garrido, C Delerue‐Matos… - … Journal Devoted to …, 2004 - Wiley Online Library
… Synthesis of Codeine N-Oxide (Codeine Oxide) The preparation of codeine N-oxide was adapted from the procedure proposed by Craig and Purushothaman [16]. Codeine …
JD Phillipson, SW El-Dabbas, JW Gorrod - European Journal of Drug …, 1978 - Springer
… In contrast, codeine yielded 19.5% of the major isomer of codeine N-oxide (III) and 0.1% of the minor isomer (IV) on incubation with washed microsomal preparations. Codeine N-oxide …
Number of citations: 10 link.springer.com
KW Bentley, AW Murray - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… of the carbinolamine $-strychnine (I) in 80% yield from strychnine N-oxide (11) on treatment with potassium chromate (this in turn is based on the conversion of codeine N-oxide into …
Number of citations: 19 pubs.rsc.org
GW Caldwell, A Diane Gauthier… - Magnetic resonance in …, 1996 - Wiley Online Library
… (4) and N-oxides (5 and 6)], codeine N-oxide (7) and 14p-hydroxycodeinone N-oxide (8) (Fig. … for thebaine N-oxide and codeine N-oxide have been performed utilizing a combination of …
FNH Chang, JF Oneto, PPT SAH… - The Journal of …, 1950 - ACS Publications
… The methylation of morphine-N-oxide with methyl sulfate and alkali and the reduction of the resulting codeine-N-oxide to codeine have been patented (5), although the use of methyl …
Number of citations: 16 pubs.acs.org
RLH Heimans, MR Fennessy… - Journal of Pharmacy and …, 1971 - Wiley Online Library
… formed from codeine, morphine, codeine-N-oxide and MNO when these opiates were … and no formaldehyde was detected when either codeine-N-oxide or MNO were used as substrates…
Number of citations: 18 onlinelibrary.wiley.com
WR Sisco, CT Rittenhouse, LA Everhart - Journal of Chromatography A, 1985 - Elsevier
… The resolution between the acetaminophen and the codeine Noxide and also between the codeine N-oxide and the codeine peaks should be at least 1.25 as determined by using the …
Number of citations: 24 www.sciencedirect.com
WR Sisco, CT Rittenhouse, LA Everhart… - … of Chromatography A, 1986 - Elsevier
… The known potential degradation products paminophenol, codeine N-oxide and codeinone are separated for quantitation simultaneous with the parent compounds. The method has …
Number of citations: 24 www.sciencedirect.com

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